molecular formula C8H6N4OS B7852320 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B7852320
M. Wt: 206.23 g/mol
InChI Key: ORQSBLCFOPDOLA-UHFFFAOYSA-N
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Description

4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This reaction yields the desired compound through a series of intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis starting from commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone following methylation using methyl iodide under basic conditions . This method ensures high yield and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This suggests that it may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

What sets 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.

Properties

IUPAC Name

4-amino-2-methylsulfanyl-6-oxo-1H-pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-14-8-5(3-10)6(11)4(2-9)7(13)12-8/h1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSBLCFOPDOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=O)N1)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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